

# Application Notes and Protocols for Tersolisib (STX-478) in Sensitive Cell Lines

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## Compound of Interest

Compound Name: Tersolisib

Cat. No.: B10862097

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## Introduction

**Tersolisib** (formerly STX-478) is a potent and selective, allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3K $\alpha$ ).<sup>[1]</sup> It demonstrates significant efficacy in preclinical models of cancers harboring activating mutations in the PIK3CA gene, which encodes the p110 $\alpha$  catalytic subunit of PI3K.<sup>[1][2]</sup> Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in various solid tumors, promoting cell growth, proliferation, and survival.<sup>[3]</sup>

**Tersolisib** has shown notable activity against cell lines with specific PIK3CA mutations, such as the H1047R kinase domain mutation. This document provides detailed application notes and experimental protocols for researchers utilizing **Tersolisib** in sensitive human cell lines, including MCF10A (engineered to express PIK3CA H1047R), T47D (ductal carcinoma of the breast), and CAL-33 (squamous cell carcinoma of the head and neck).

## Cell Line Sensitivity to Tersolisib

**Tersolisib** exhibits differential sensitivity across various cell lines, primarily dependent on their PIK3CA mutation status. The following table summarizes the key quantitative data regarding the sensitivity of MCF10A (H1047R), T47D, and CAL-33 cell lines to **Tersolisib**.

Cell Line	Cancer Type	PIK3CA Mutation Status	Parameter	Value	Notes
MCF10A (H1047R)	Non-tumorigenic Breast Epithelial (Engineered)	H1047R	IC50 (Biochemical Assay)	9.4 nM	This value represents the concentration required for 50% inhibition of the mutant PI3K $\alpha$ enzyme activity. <a href="#">[1]</a>
T47D	Breast Ductal Carcinoma	H1047R	IC50 (Cell Proliferation)	116 nM	This value reflects the concentration at which a 50% inhibition of cell growth is observed.
CAL-33	Head and Neck Squamous Cell Carcinoma	H1047R	IC50 (in vitro pAKT)	18 nM	This value indicates the concentration for 50% inhibition of AKT phosphorylation in cell culture.
CAL-33	Head and Neck Squamous	H1047R	IC50 (in vivo pAKT)	45 nM	This value represents the concentration

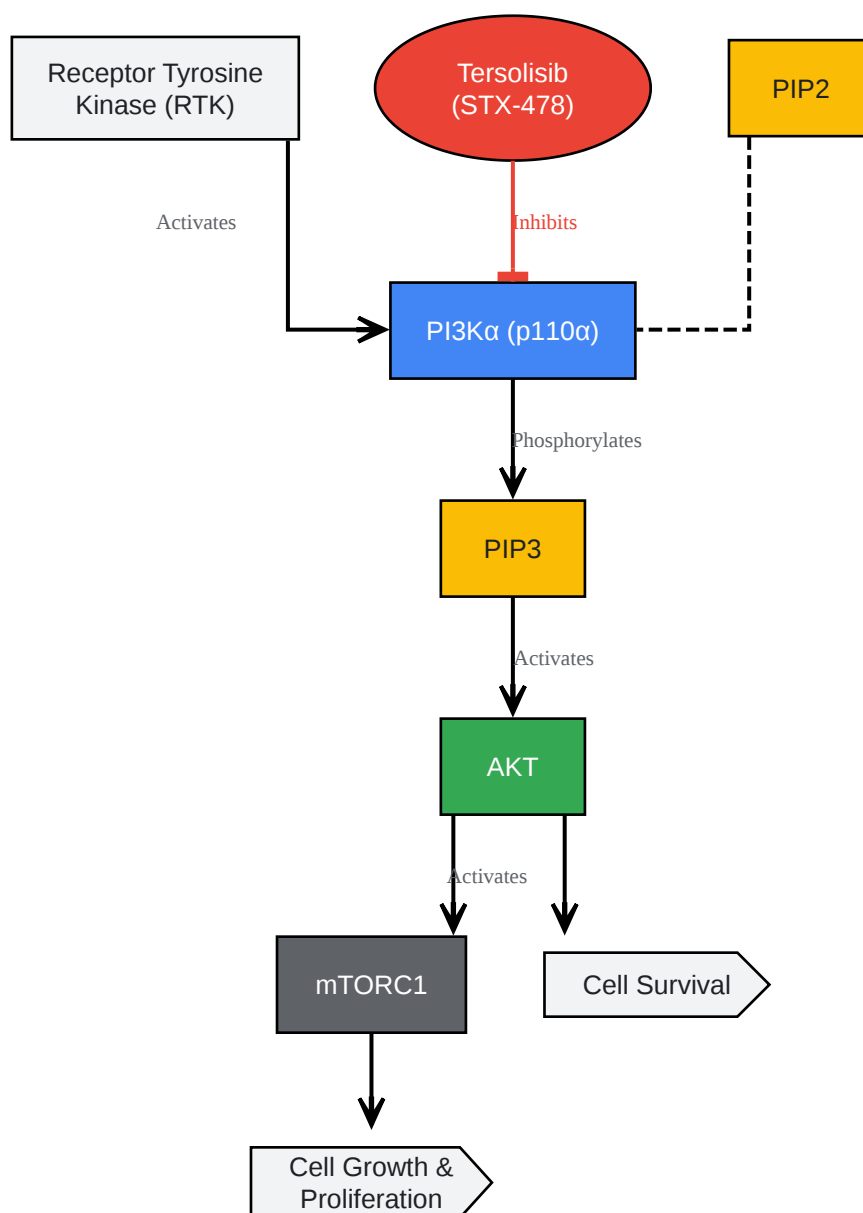
Cell  
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## Signaling Pathway Affected by Tersolisib

**Tersolisib** primarily targets the PI3K $\alpha$  enzyme, a critical component of the PI3K/AKT/mTOR signaling cascade. By inhibiting PI3K $\alpha$ , **Tersolisib** prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent decrease in phosphorylated AKT (p-AKT) results in the downstream inhibition of mTOR and other effector proteins involved in cell cycle progression, proliferation, and survival.



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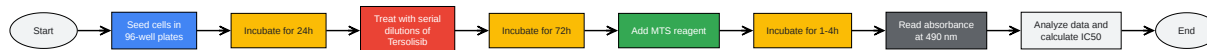
Caption: PI3K/AKT/mTOR signaling pathway inhibited by **Tersolisib**.

## Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of **Tersolisib** on sensitive cell lines.

### Cell Viability Assay (MTS Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Tersolisib** on cell proliferation.



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Caption: Workflow for the MTS-based cell viability assay.

Materials:

- MCF10A, T47D, or CAL-33 cells
- Complete growth medium specific to each cell line
- **Tersolisib** (STX-478)
- Dimethyl sulfoxide (DMSO)
- 96-well clear-bottom microplates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Microplate reader

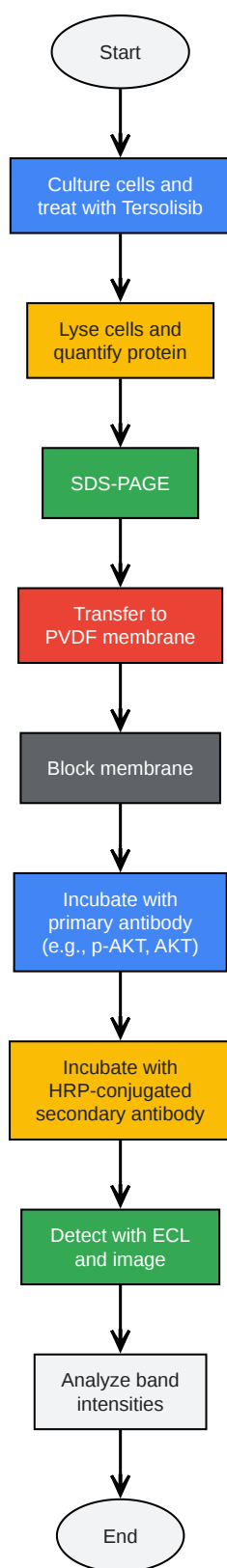
Procedure:

- Cell Seeding:
  - Trypsinize and count the cells.
  - Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
  - Incubate the plate at 37°C in a humidified 5% CO<sub>2</sub> incubator for 24 hours to allow for cell attachment.

- **Tersolisib** Treatment:
  - Prepare a stock solution of **Tersolisib** in DMSO.
  - Perform serial dilutions of **Tersolisib** in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10  $\mu$ M). Include a DMSO-only vehicle control.
  - Carefully remove the medium from the wells and add 100  $\mu$ L of the medium containing the different concentrations of **Tersolisib** or vehicle control.
  - Incubate the plate for 72 hours at 37°C and 5% CO<sub>2</sub>.
- MTS Assay:
  - Add 20  $\mu$ L of MTS reagent to each well.
  - Incubate the plate for 1-4 hours at 37°C, protected from light.
  - Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
  - Subtract the background absorbance (medium only) from all readings.
  - Normalize the data to the vehicle-treated control wells (set as 100% viability).
  - Plot the percentage of cell viability against the logarithm of **Tersolisib** concentration and use a non-linear regression model to calculate the IC<sub>50</sub> value.

## Western Blot Analysis of PI3K/AKT/mTOR Pathway

This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following **Tersolisib** treatment.



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Caption: Workflow for Western Blot analysis of pathway proteins.

**Materials:**

- Treated and untreated cell lysates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-S6, anti-S6, and anti- $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

**Procedure:**

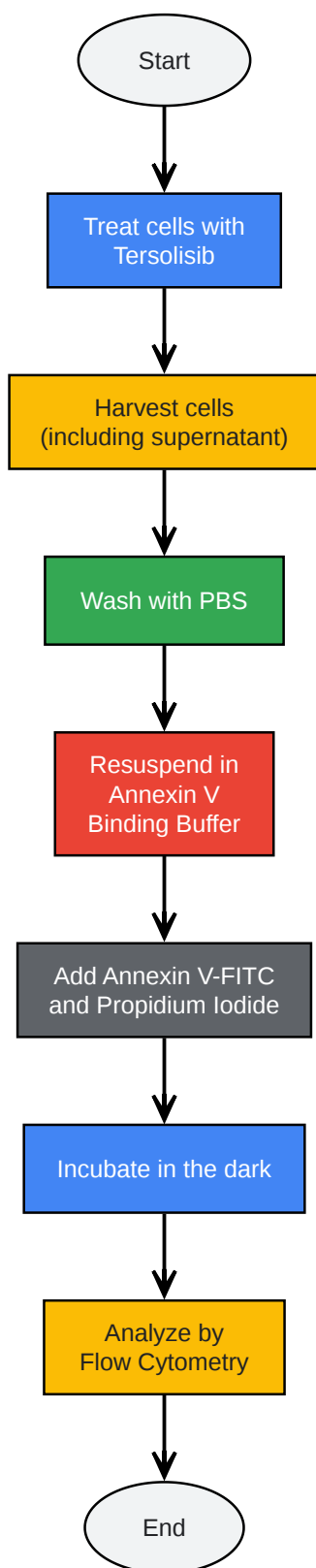
- Cell Treatment and Lysis:
  - Seed cells in 6-well plates and grow to 70-80% confluency.
  - Treat cells with **Tersolisib** at various concentrations for a specified time (e.g., 1-24 hours).
  - Wash cells with ice-cold PBS and lyse with RIPA buffer.
  - Centrifuge the lysates and collect the supernatant.
  - Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer:



- Denature protein samples by boiling in Laemmli buffer.
- Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane in blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
  - Wash the membrane three times with TBST.
  - Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
- Detection and Analysis:
  - Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
  - Quantify the band intensities using image analysis software and normalize to a loading control (e.g.,  $\beta$ -actin).

## Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following **Tersolisib** treatment using flow cytometry.



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